molecular formula C12H7N3O4 B5567126 5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5567126
M. Wt: 257.20 g/mol
InChI Key: ZYYUAFAEJZYDNR-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan-2-carboxylic acid derivative with a 3-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for the reduction of the nitro group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 5-(Furan-2-yl)-3-(3-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    5-(Thiophen-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.

    5-(Furan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: The nitro group is positioned differently on the phenyl ring, potentially affecting its chemical and biological properties.

Uniqueness

5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-(furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-15(17)9-4-1-3-8(7-9)11-13-12(19-14-11)10-5-2-6-18-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYUAFAEJZYDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320007
Record name 5-(furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

442555-74-0
Record name 5-(furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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